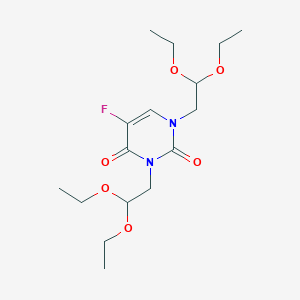
3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one is a naturally occurring compound found in certain plants, particularly in the Poaceae family. It is known for its role in plant defense mechanisms against pests and pathogens. This compound is a type of benzoxazinoid, which are secondary metabolites that contribute to the plant’s ability to resist herbivores and microbial infections .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with simple aromatic compounds such as aniline derivatives.
Cyclization: The aromatic compound undergoes cyclization to form the benzoxazine ring.
Hydroxylation and Methoxylation: Hydroxyl groups are introduced at the 3 and 4 positions, and a methoxy group is added at the 7 position.
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources, such as maize. The process includes:
Extraction: The plant material is ground and subjected to solvent extraction.
Purification: The extract is then purified through crystallization and other separation techniques to obtain pure this compound.
化学反応の分析
Types of Reactions
3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Nucleophiles: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted benzoxazinoids[][3].
科学的研究の応用
3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in plant defense mechanisms and its potential use in developing pest-resistant crops.
Medicine: Research is ongoing into its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: It is used in the development of natural pesticides and herbicides.
作用機序
The mechanism of action of 3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits certain enzymes involved in the metabolic pathways of pests and pathogens.
Reactive Oxygen Species (ROS) Generation: It can generate ROS, leading to oxidative stress in pests and pathogens.
Signal Transduction: The compound can interfere with signal transduction pathways, disrupting the normal functioning of pests and pathogens.
類似化合物との比較
Similar Compounds
2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA): Another benzoxazinoid with similar properties and functions.
2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA): A related compound with similar biological activities.
Uniqueness
3,4-Dihydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7 position and hydroxyl groups at the 3 and 4 positions contribute to its specific reactivity and biological activity .
特性
CAS番号 |
105758-33-6 |
|---|---|
分子式 |
C9H9NO5 |
分子量 |
211.17 g/mol |
IUPAC名 |
3,4-dihydroxy-7-methoxy-3H-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C9H9NO5/c1-14-5-2-3-6-7(4-5)15-9(12)8(11)10(6)13/h2-4,8,11,13H,1H3 |
InChIキー |
ZRTFIPGJFJLMCG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N(C(C(=O)O2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


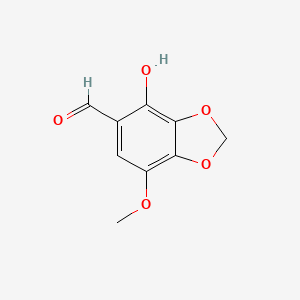

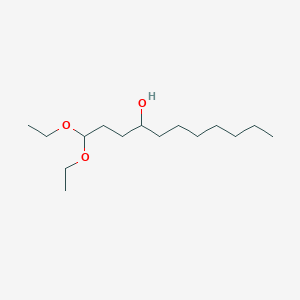
![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
![N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide](/img/structure/B14317215.png)
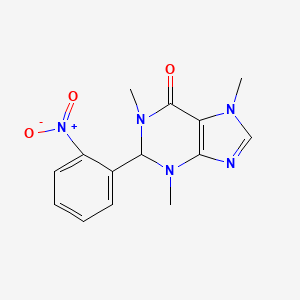
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)

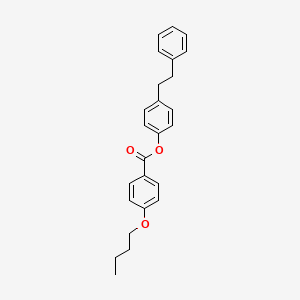
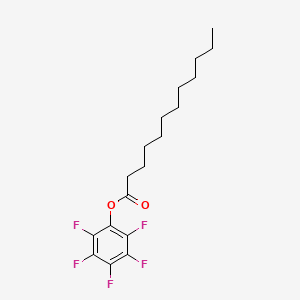
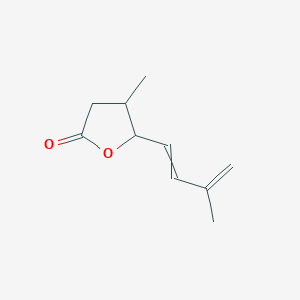
![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
